6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a pyridin-3-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and pyridinylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyridinylation: Boronic acid derivatives and palladium catalysts.
Carbonylation: Oxalyl chloride or thionyl chloride.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Hydrolysis Products: Carboxylic acids.
Coupling Products: Complex quinoline derivatives.
Scientific Research Applications
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(Pyridin-3-yl)quinoline-4-carbonyl chloride: Lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to the combination of its bromine, pyridinyl, and carbonyl chloride groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOMHKQYGGCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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